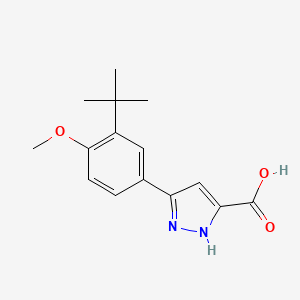

2-(4-Aminophenoxy)naphthalene

Descripción general

Descripción

2-(4-Aminophenoxy)naphthalene is a chemical compound with the molecular formula C16H13NO and a molecular weight of 235.29 . It appears as a light yellow to yellow to orange powder or crystal .

Synthesis Analysis

The synthesis of 2-(4-Aminophenoxy)naphthalene involves the reduction of corresponding nitroaromatics with hydrazine monohydrate and Pd/C 5% (w/w) . The yield of this reaction is approximately 75%, and the product has a reddish-brown color .Molecular Structure Analysis

The molecular structure of 2-(4-Aminophenoxy)naphthalene consists of a naphthalene core with an aminophenoxy group attached . This structure is confirmed by Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy measurements .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in the dearomative [4 + 2] cycloaddition reaction of naphthalene molecules with vinyl benzenes under visible-light energy-transfer catalysis .Physical And Chemical Properties Analysis

2-(4-Aminophenoxy)naphthalene is a solid at 20 degrees Celsius .Aplicaciones Científicas De Investigación

Fluorescence Probes

Naphthalene and its derivatives, including “2-(4-Aminophenoxy)naphthalene”, are efficient fluorescence probes for detecting and imaging purposes . They exhibit unique photophysical and chemical properties, making them one of the most studied groups of organic compounds .

Drug Resources

Naphthalene derivatives are extensive drug resources . They are used as wetting agents, surfactants, and insecticides .

Organic Electronic Appliances

Naphthalene derivatives are considered excellent candidates for the construction of organic electronic appliances . This is due to their strong fluorescence, electroactivity, and photostability .

Sensing and Selectivity Properties

Naphthalene-based fluorescence probes, due to their hydrophobic nature, exhibit excellent sensing and selectivity properties towards anions and cations . They are also used as part of target biomolecules .

Nonlinear Optical Material

Organic single crystals of naphthalene derivatives, such as “4-(naphthalen-2-yloxy)aniline”, have been grown for their efficient nonlinear optical (NLO) material for frequency conversion, optical limiting, and optoelectronic applications .

Laser Protection Gadgets

The material exhibits two-photon absorption and reverse saturation absorption, indicating that it can be used in making laser protection gadgets .

Direcciones Futuras

2-(4-Aminophenoxy)naphthalene and its derivatives have potential applications in various fields. For instance, they can be used in the synthesis of new aromatic polyimides, which have applications in the printed circuit, automobile, aerospace, and memory industries due to their thermal stability, high chemical resistance, high mechanical strength, and lower dielectric properties .

Mecanismo De Acción

Target of Action

It is known that aromatic amines, the class of compounds to which this compound belongs, are widely used in the synthesis of many compounds like azo dyes, schiff’s bases, zeolites, polyimides, polyamides, and more . They also act as a catalyst for the cross-linking of polyester, a stabilizer for phenolic resins, coagulants, and antiknock additives for gasoline and diesel fuel .

Mode of Action

For instance, they can bind to DNA, causing a hyperchromic effect, which indicates strong interaction through binding with the grooves of DNA .

Biochemical Pathways

It is known that aromatic amines can interact with dna and potentially affect various biochemical pathways .

Result of Action

It is known that aromatic amines, in general, can have cytotoxic and antitumor activities . They can also show potential antioxidant capability and be highly active in protecting DNA against hydroxyl free radicals .

Action Environment

It is known that the eco-toxicological impacts of similar compounds, such as naphthalene, can pose a threat to soil organisms .

Propiedades

IUPAC Name |

4-naphthalen-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c17-14-6-9-15(10-7-14)18-16-8-5-12-3-1-2-4-13(12)11-16/h1-11H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSZEMCAUKGBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393853 | |

| Record name | 2-(4-Aminophenoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenoxy)naphthalene | |

CAS RN |

71311-83-6 | |

| Record name | 2-(4-Aminophenoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

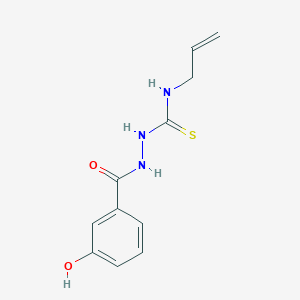

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-(4-Aminophenoxy)naphthalene interact with DNA, and what are the potential implications of this interaction?

A1: The research indicates that 2-(4-Aminophenoxy)naphthalene exhibits a hyperchromic effect when interacting with DNA. [] This suggests that the compound binds to the grooves of DNA, potentially interfering with DNA replication and transcription processes. This interaction is significant as it may contribute to the compound's observed antitumor activity. Further studies are needed to elucidate the specific binding mode and its consequences on cellular function.

Q2: What is the cytotoxic profile of 2-(4-Aminophenoxy)naphthalene?

A2: Brine shrimp cytotoxicity assays revealed that 2-(4-Aminophenoxy)naphthalene possesses an LD50 value of less than 1 µg/mL. [] This indicates a significant level of cytotoxicity against this model organism. Further investigation in mammalian cell lines and in vivo models is necessary to understand its cytotoxic potential in more complex systems and to determine therapeutic safety margins.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)

![2-[(3-Phenyl-2-propenyl)sulfanyl]aniline](/img/structure/B1306863.png)